molecular formula C18H17N3O2 B2652201 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 320422-16-0

1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

Cat. No.: B2652201
CAS No.: 320422-16-0
M. Wt: 307.353
InChI Key: DNQOMSMXKOXSQF-LVZFUZTISA-N
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Description

“1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]” is a chemical compound with the linear formula C12H12N4OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound could potentially involve a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is generally high yielding and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely include a Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .

Scientific Research Applications

Antileukemic Potential

  • The allyl derivative of thiosemicarbazones has been recognized for its cytotoxic activity against a range of cancer cell lines, suggesting potential as a chemotherapeutic drug in B-lymphoma and chronic myeloid leukemia treatment. It has been found cytotoxic in B-lymphoma cell lines and effective across various leukemic cell lines, indicating a broad spectrum of anticancer activity (Kuruca et al., 2008).

Antioxidant and Antiproliferative Activity

  • Arylidene-1H-indole-2-carbohydrazones exhibit diverse antioxidant activities and have shown promising antiproliferative effects on human erythroleukemia and melanoma cells. Specific indole hydrazones are highlighted for their strong antioxidant properties and significant antiproliferative activity, marking them as potential multifunctional molecules in the treatment of neoplastic diseases (Demurtas et al., 2019).

Photolytic Behavior and Photoprotective Application

  • The photolytic behavior of indole hydrazones has been studied, revealing potential as UV absorbers in pharmaceutical and cosmetic industries. The study showcases the photoprotective function of specific indole hydrazones and their application as UV absorbers, based on their response to continuous UV-irradiation (Dimitrijević et al., 2016).

Antitumor Activity

  • Various indole derivatives have been synthesized and tested for antitumor activity, showing promise in vitro and in vivo against leukemic and solid tumor cells. The indole framework's modification and the introduction of specific substituents have led to compounds with significant antineoplastic potential, marking a new class of anticancer agents (Nguyen et al., 1990).

Chemosensory Application

  • Indole hydrazones have been utilized as chemosensors, demonstrating reversible sensing capabilities for biologically and environmentally significant ions, such as Co2+. The structures facilitate effective intramolecular hydrogen bonding, showing excellent selectivity and sensitivity in fluorescence response to specific ions, indicating their potential in analytical and environmental applications (Subhasri & Anbuselvan, 2014).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for this compound could potentially involve its use in the synthesis of a broad range of 1,2,3-trisubstituted indole building blocks . This could be particularly useful in the development of structurally-diverse compounds for various applications .

Properties

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]-1-prop-2-enylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-12-21-16-7-5-4-6-15(16)17(18(21)22)20-19-13-8-10-14(23-2)11-9-13/h3-11,22H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWGRFQWHSFVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160864
Record name 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320422-16-0
Record name 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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